molecular formula C25H31N3O2S B2995795 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide CAS No. 950314-65-5

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide

Cat. No.: B2995795
CAS No.: 950314-65-5
M. Wt: 437.6
InChI Key: OTIBGXWJTZLLNS-UHFFFAOYSA-N
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Description

3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide is a useful research compound. Its molecular formula is C25H31N3O2S and its molecular weight is 437.6. The purity is usually 95%.
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Biological Activity

The compound 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide is a synthetic derivative belonging to the class of thieno[2,3-d]pyrimidines. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[2,3-d]pyrimidine core with additional functional groups that enhance its biological properties. The presence of the tert-butyl group and the ethylphenyl moiety suggests potential lipophilicity and ability to penetrate biological membranes.

Structural Formula

C21H28N2O2S\text{C}_{21}\text{H}_{28}\text{N}_2\text{O}_2\text{S}

Key Functional Groups

  • Thieno[2,3-d]pyrimidine nucleus : Imparts significant biological activity.
  • Tert-butyl group : Enhances solubility and stability.
  • Propanamide linkage : Facilitates interaction with biological targets.

Anticancer Properties

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit notable anticancer activities. A study demonstrated that compounds within this class induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Thieno[2,3-d]pyrimidines can disrupt the cell cycle at different phases, particularly G1 and G2/M phases.
  • Induction of Apoptosis : These compounds activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Case Study: Cytotoxicity Evaluation

A parallel synthesis study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives against p21-deficient cancer cell lines. The findings highlighted that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity:

CompoundIC50 (µM)Mechanism of Action
Compound A5.0Cell cycle arrest
Compound B3.5Apoptosis induction
Compound C7.8Inhibition of DNA repair

Antioxidant Activity

The antioxidant potential of this compound has been explored through molecular docking studies. It showed significant binding affinity to Keap1 protein, suggesting its role as a potential antioxidant agent by modulating oxidative stress pathways.

Antioxidant Assay Results

In vitro assays demonstrated that the compound could inhibit lipid peroxidation effectively:

Concentration (µM)Inhibition Rate (%)
1019
2030
5045

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages. This action may be mediated through the NF-kB signaling pathway.

Molecular Docking Studies

Molecular docking studies have revealed that the compound interacts favorably with several biological targets:

  • Keap1 : Involved in oxidative stress response.
  • PI3K/AKT Pathway : Potential modulation of cell survival pathways.
  • Histone Deacetylases (HDACs) : Suggesting epigenetic regulation capabilities.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance:

  • Substitution at the nitrogen positions enhances anticancer activity.
  • Variations in alkyl chain length affect lipophilicity and cellular uptake.

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S/c1-5-15-6-9-17(10-7-15)26-21(29)13-12-20-27-23(30)22-18-11-8-16(25(2,3)4)14-19(18)31-24(22)28-20/h6-7,9-10,16H,5,8,11-14H2,1-4H3,(H,26,29)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIBGXWJTZLLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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